
(1R,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a fluorinated aromatic ring, and a secondary alcohol, making it an interesting subject for research and application.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Amination: The alcohol is then converted to an amine through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The final step involves chiral resolution to obtain the (1R,2R) enantiomer, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The secondary alcohol can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The ketone can be reduced back to the alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Regeneration of the secondary alcohol.
Substitution: Formation of amides or other substituted derivatives.
Applications De Recherche Scientifique
(1R,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1R,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorinated aromatic ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL: Similar structure but with a chlorine atom instead of fluorine.
(1R,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL: Contains a bromine atom instead of fluorine.
(1R,2R)-1-Amino-1-(3-iodo-5-methylphenyl)propan-2-OL: Features an iodine atom in place of fluorine.
Uniqueness
The presence of the fluorine atom in (1R,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its halogenated analogs.
This comprehensive overview highlights the significance and versatility of this compound in various scientific domains
Propriétés
Formule moléculaire |
C10H14FNO |
|---|---|
Poids moléculaire |
183.22 g/mol |
Nom IUPAC |
(1R,2R)-1-amino-1-(3-fluoro-5-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-6-3-8(5-9(11)4-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m1/s1 |
Clé InChI |
BXRKJXKPLDYYJH-XCBNKYQSSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1)F)[C@H]([C@@H](C)O)N |
SMILES canonique |
CC1=CC(=CC(=C1)F)C(C(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


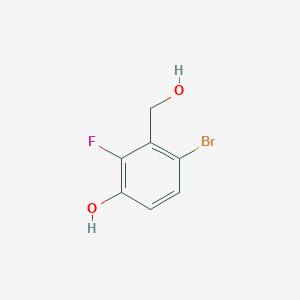


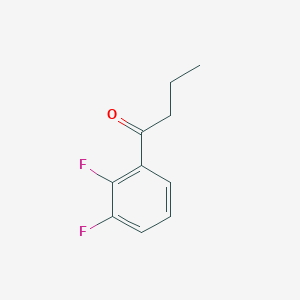
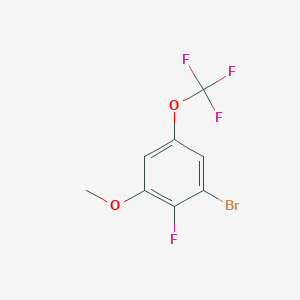
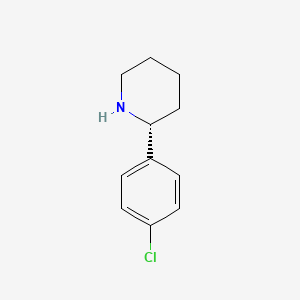
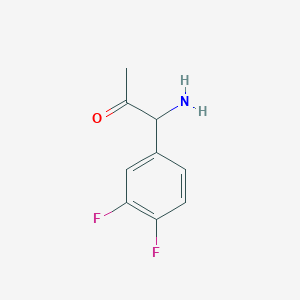

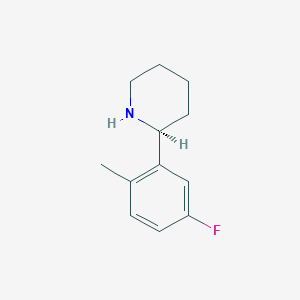
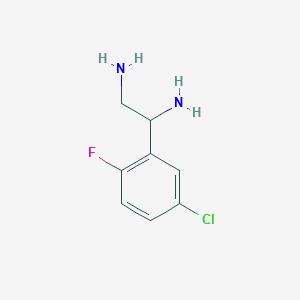


![Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B13046473.png)
![(3S)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13046482.png)
